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Abiraterone-d4

Cat. No.: B1158511
M. Wt: 353.53
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Description

Contextualization of Abiraterone (B193195) and its Major Metabolites in Steroidogenesis Inhibition Research

Abiraterone is a potent and irreversible inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1). glpbio.commedchemexpress.com This enzyme plays a crucial role in the biosynthesis of androgens, such as testosterone (B1683101), in the testes, adrenal glands, and prostate tumor tissues. drugbank.comfda.govtga.gov.au Specifically, CYP17A1 catalyzes two key reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone, and the subsequent cleavage of the C17,20 bond to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), which are precursors to testosterone. fda.gov By inhibiting CYP17A1, abiraterone effectively blocks androgen production, which is critical in androgen-sensitive conditions. drugbank.comtga.gov.au

The prodrug, abiraterone acetate (B1210297), is rapidly converted in the body to the active metabolite, abiraterone. fda.govnih.gov Abiraterone is further metabolized in the liver, primarily through sulfation and oxidation. tga.gov.aunih.gov The two major circulating metabolites in human plasma are abiraterone sulfate (B86663) and N-oxide abiraterone sulfate, each accounting for approximately 43% of the exposure. fda.govtga.gov.au These metabolites are formed by the enzymes SULT2A1 and CYP3A4. fda.gov While these major metabolites are less potent inhibitors of CYP17A1 compared to abiraterone, they are still subjects of research to understand their complete pharmacological profile. fda.gov Another significant metabolite, Δ(4)-abiraterone (D4A), is formed from abiraterone and is being investigated for its potent activity. researchgate.net D4A not only inhibits CYP17A1 but also other enzymes involved in steroid synthesis. researchgate.net

Significance of Stable Isotope Labeling, with Emphasis on Deuterium (B1214612), in Pharmaceutical Research

Stable isotope labeling is a powerful technique in pharmaceutical research that involves replacing one or more atoms of a molecule with their stable (non-radioactive) isotope. symeres.comacanthusresearch.com Common stable isotopes used include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This technique provides an invaluable tool for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties without significantly altering the compound's chemical and physical properties. musechem.comhwb.gov.in

Deuterium labeling, in particular, holds significant importance. Replacing hydrogen with deuterium creates a heavier, more stable bond. hwb.gov.in This "kinetic isotope effect" can be exploited in several ways:

Mechanistic Studies: It helps in elucidating reaction mechanisms and kinetics. symeres.com

Metabolic Pathway Identification: Deuterium-labeled compounds allow researchers to trace the metabolic fate of a drug, identifying its metabolites with greater ease and accuracy. symeres.commusechem.com

Improved Pharmacokinetic Profiles: In some cases, deuterium labeling can slow down the rate of metabolism, leading to a longer half-life and improved drug stability. symeres.commusechem.com

Internal Standards in Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative analysis using mass spectrometry (MS). clearsynth.comscioninstruments.com Because they are chemically almost identical to the analyte of interest but have a different mass-to-charge ratio (m/z), they can be easily distinguished by the instrument. clearsynth.comscioninstruments.com This allows for precise quantification by correcting for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com

Overview of Abiraterone-d4's Role as a Research Tool and Biotransformation Product

This compound is the deuterium-labeled analog of abiraterone. veeprho.com Its primary and most critical role in research is as an internal standard for the quantification of abiraterone in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.commedipol.edu.trnih.gov The use of this compound as an internal standard significantly improves the accuracy and precision of analytical methods by compensating for potential matrix effects and variations during sample processing and analysis. clearsynth.commdpi.com This precise quantification is essential for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and eliminated by the body. veeprho.comveeprho.com

While primarily used as an externally added standard, the concept of deuterated compounds as biotransformation products is also relevant. The study of how the body metabolizes deuterium-labeled drugs can provide insights into metabolic pathways and the stability of different parts of a molecule. researchgate.net In the context of this compound, its stability during analytical procedures is a key attribute for its function as an internal standard. acanthusresearch.comsigmaaldrich.com Researchers ensure that the deuterium labels are placed on non-exchangeable positions of the molecule to prevent their loss during the analytical process. acanthusresearch.comsigmaaldrich.com

Below is a data table summarizing key information about this compound:

PropertyValue
IUPAC Name (3S, 8R, 9S, 10R, 13S, 14S)-10, 13-Dimethyl-17-(pyridin-3-yl-d4)-2, 3, 4, 7, 8, 9, 10, 11, 12, 13, 14, 15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
CAS Number 2122245-62-7
Molecular Formula C24H27D4NO
Molecular Weight 353.53
Primary Application Internal standard in analytical and pharmacokinetic research

Properties

Molecular Formula

C₂₄H₂₇D₄NO

Molecular Weight

353.53

Synonyms

(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol-d4;  CB 7598-d4; 

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Abiraterone D4

In Vitro Synthetic Pathways for D4-Abiraterone (Δ4-Abiraterone)

Δ4-Abiraterone (D4A), or 17-(3-pyridyl)androsta-4,16-dien-3-one, is a significant active metabolite of Abiraterone (B193195). organicreactions.org While it is formed in vivo through enzymatic processes, its in vitro synthesis is essential for producing standards for research and analytical purposes. The in vitro synthesis of Δ4-Abiraterone from Abiraterone mirrors the biological conversion, which involves the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position. This transformation is catalyzed in vivo by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). organicreactions.orgdntb.gov.ua For laboratory synthesis, this can be achieved through chemical oxidation methods.

The Jones oxidation is a well-established method for the oxidation of secondary alcohols to ketones. alfa-chemistry.comadichemistry.comwikipedia.org This reaction utilizes a solution of chromium trioxide in aqueous sulfuric acid, known as the Jones reagent. alfa-chemistry.comadichemistry.com The oxidation of steroidal 5-en-3β-ols, such as Abiraterone, with Jones reagent can yield the corresponding 4-en-3-one, which in the case of Abiraterone would be Δ4-Abiraterone. alfa-chemistry.com The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination reaction to yield the ketone. wikipedia.org

A related and milder method for oxidizing secondary alcohols, particularly in the context of steroid synthesis, is the Oppenauer oxidation. thermofisher.comwikipedia.orgmychemblog.com This method employs a catalyst, typically an aluminum alkoxide such as aluminum isopropoxide or aluminum tert-butoxide, and a ketone, often acetone, as a hydride acceptor. wikipedia.orgmychemblog.com The Oppenauer oxidation is highly selective for secondary alcohols and is particularly useful for substrates that are sensitive to acidic conditions, which are present in the Jones oxidation. wikipedia.org A variation known as the Wettstein-Oppenauer reaction uses benzoquinone as the hydrogen acceptor for the oxidation of Δ5-3β-hydroxy steroids to Δ4,6-3-ketosteroids. wikipedia.org

Table 1: Comparison of Oxidation Methodologies for Steroid Synthesis
MethodReagentsKey FeaturesApplicability to Abiraterone-d4 Synthesis
Jones OxidationChromium trioxide (CrO3), Sulfuric acid (H2SO4), AcetoneStrong oxidizing agent, rapid reaction. alfa-chemistry.comadichemistry.comPotentially applicable for the oxidation of the 3-hydroxyl group.
Oppenauer OxidationAluminum alkoxide (e.g., aluminum isopropoxide), Ketone (e.g., acetone)Mild and selective for secondary alcohols, suitable for acid-sensitive substrates. wikipedia.orgmychemblog.comA suitable alternative to Jones oxidation, especially for preserving other functional groups.

The isomerization of the double bond from the Δ5 to the Δ4 position is a key step in the formation of Δ4-Abiraterone. In biological systems, this is facilitated by the isomerase activity of the 3β-HSD enzyme. dntb.gov.uanih.govwikipedia.org In chemical synthesis, this isomerization can be achieved under acidic conditions. The mechanism involves the protonation of the double bond, leading to the formation of a carbocation intermediate, which can then be deprotonated to form the more thermodynamically stable conjugated Δ4-en-3-one system. While specific protocols for the acid-catalyzed isomerization of Abiraterone to Δ4-Abiraterone are not detailed in the provided search results, this is a general and well-established transformation in steroid chemistry.

Isotopic Labeling Approaches for Abiraterone and its Analogs

Isotopically labeled compounds, particularly with deuterium (B1214612), are invaluable tools in pharmaceutical research. They are used to study metabolic pathways, as internal standards in quantitative bioanalysis, and to investigate kinetic isotope effects. mdpi.com

The synthesis of this compound involves the introduction of four deuterium atoms into the Abiraterone molecule. While the exact positions of the deuterium atoms in the commercially available this compound standard are not specified in the provided search results, deuterium labeling of steroids can be achieved through various methods.

One common strategy is deuterium exchange , where protons in the molecule are replaced with deuterons from a deuterium source, such as deuterium oxide (D2O), often in the presence of an acid or base catalyst. nih.gov For steroids, protons at positions alpha to a carbonyl group are particularly susceptible to exchange.

Another approach involves the use of deuterated reagents in the synthetic pathway. For example, the reduction of a ketone with a deuterated reducing agent like sodium borodeuteride (NaBD4) can introduce a deuterium atom at a specific position. organic-chemistry.org Similarly, catalytic deuteration using deuterium gas (D2) and a metal catalyst can be used to reduce double bonds and introduce deuterium atoms. youtube.com

The synthesis of Abiraterone itself typically starts from dehydroepiandrosterone (B1670201) (DHEA) or its acetate (B1210297) derivative. chemicalbook.comclockss.orgnih.gov Deuterium atoms could potentially be introduced at various stages of this synthesis.

Table 2: General Deuterium Incorporation Techniques in Steroid Synthesis
TechniqueDeuterium SourceDescription
Deuterium ExchangeDeuterium oxide (D2O), deuterated acids/basesExchange of labile protons with deuterons, often at positions alpha to carbonyl groups. nih.gov
Use of Deuterated ReagentsSodium borodeuteride (NaBD4), lithium aluminum deuteride (B1239839) (LiAlD4)Introduction of deuterium at specific positions through reduction of functional groups. organic-chemistry.org
Catalytic DeuterationDeuterium gas (D2) with a metal catalyst (e.g., Pd/C)Addition of deuterium across double or triple bonds. youtube.com

For use in various research applications, this compound can be derivatized to modify its properties, such as solubility or suitability for specific analytical techniques.

Acetate Form: The synthesis of Abiraterone acetate from Abiraterone is a straightforward esterification reaction. This is typically achieved by reacting Abiraterone with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). wikipedia.orgchemicalbook.com The same principle would apply to the synthesis of this compound acetate from this compound.

Succinate (B1194679) Form: The succinate derivative of this compound can be prepared for applications such as linking to other molecules or for use as a hemisuccinate prodrug. The synthesis of Abiraterone monosuccinic acid ester involves the reaction of Abiraterone with succinic anhydride in the presence of a base, such as sodium carbonate, in a suitable solvent like toluene. clockss.org This method would be directly applicable to the synthesis of this compound succinate from this compound. The product, this compound succinate, is used as a reference standard in analytical and pharmacokinetic research. veeprho.com

Table 3: Derivatization of this compound
DerivativeReagentsReaction TypeApplication
This compound AcetateAcetic anhydride, base (e.g., triethylamine)EsterificationResearch standard, potential prodrug form. wikipedia.orgchemicalbook.com
This compound SuccinateSuccinic anhydride, base (e.g., sodium carbonate)EsterificationAnalytical reference standard, linker for conjugation. clockss.orgveeprho.com

Biotransformation and Metabolic Pathways Research Involving Abiraterone D4

Enzymatic Conversion of Abiraterone (B193195) to D4-Abiraterone (D4A)

The initial and pivotal step in the biotransformation of abiraterone is its conversion to the metabolite Δ4-abiraterone, also known as D4-abiraterone or D4A. researchgate.netnih.gov This conversion is an enzymatic process facilitated by 3β-hydroxysteroid dehydrogenase (3βHSD). researchgate.net The structural similarity of abiraterone, with its Δ5, 3β-hydroxyl configuration, to endogenous steroids like dehydroepiandrosterone (B1670201) (DHEA), makes it a substrate for 3βHSD enzymes. nih.gov This enzymatic reaction transforms the 3β-hydroxyl, Δ5 structure of abiraterone into a 3-keto, Δ4 configuration, resulting in the formation of D4A. researchgate.netnih.gov Research has demonstrated that this conversion occurs both in vitro and in vivo in patients with prostate cancer. nih.govnih.govascopubs.org

Role of 3β-Hydroxysteroid Dehydrogenase (3βHSD) Isoforms (e.g., HSD3B1, HSD3B2)

The conversion of abiraterone to D4A is primarily carried out by isoforms of the 3β-hydroxysteroid dehydrogenase (3βHSD) enzyme. researchgate.netnih.gov Two key isoforms, HSD3B1 and HSD3B2, are involved in this metabolic step. nih.gov HSD3B1 is the predominant isoenzyme found in peripheral tissues, while HSD3B2 is also implicated in steroidogenesis. nih.gov

The genetic makeup of the HSD3B1 gene, specifically the presence of certain polymorphisms like HSD3B1(1245C), can influence the rate of this conversion. oup.com This "adrenal-permissive" genotype is associated with increased metabolic flux from Δ5-3β-OH steroids to their Δ4-3-keto counterparts. oup.com Consequently, individuals with this genotype exhibit increased conversion of abiraterone to D4A. oup.com The HSD3B1 and HSD3B2 enzymes are consistently found to be upregulated in castration-resistant prostate cancer (CRPC), highlighting their significant role in the tumor's metabolic landscape. nih.gov

Further Metabolism of D4-Abiraterone

Following its formation from abiraterone, D4A undergoes further extensive metabolism. researchgate.netnih.gov The Δ4, 3-keto structure of D4A makes it a substrate for several other steroidogenic enzymes, leading to a cascade of downstream metabolites. researchgate.netharvard.edu This metabolic pathway generates a series of 5α-reduced and 5β-reduced compounds. harvard.edunih.gov In total, research has identified at least six additional metabolites downstream of D4A. researchgate.netnih.gov

Role of 5α- and 5β-Reductases in A-ring Saturation

The A-ring of D4A is susceptible to irreversible saturation by 5α-reductase (SRD5A) and 5β-reductase enzymes. researchgate.netharvard.edu This reaction eliminates the double bond in the A-ring. researchgate.net The 5α-reduction pathway, which preserves the planar structure of the steroid, is of particular interest in cancer research. nih.gov Both SRD5A1 and SRD5A2 isoforms can facilitate the conversion of D4A to its 5α-reduced metabolites. harvard.edu

Studies using prostate cancer cell lines have confirmed the role of these reductases. harvard.edu For example, in LAPC4 cells, which predominantly express SRD5A1, silencing this enzyme reduces the conversion of D4A. harvard.edu Conversely, in cells lacking endogenous SRD5A expression, introducing either SRD5A1 or SRD5A2 enables the conversion of D4A to its 5α-reduced form. harvard.edu

Formation of Downstream Metabolites (e.g., 3-keto-5α-Abiraterone, 3-keto-5β-Abiraterone)

The action of 5α- and 5β-reductases on D4A leads to the formation of two key initial metabolites: 3-keto-5α-abiraterone (also known as 5α-Abi) and 3-keto-5β-abiraterone (5β-Abi). harvard.edunih.gov The formation of these metabolites has been confirmed in various prostate cancer cell lines, including LAPC4, C4-2, and VCaP, through LC-MS/MS analysis. harvard.edunih.gov

3-keto-5α-abiraterone, in particular, has been found to be an androgen receptor (AR) agonist and can promote prostate cancer progression. nih.govwikipedia.org Clinical studies have shown that in patients taking abiraterone, 3-keto-5α-abiraterone can be more abundant than D4A itself. harvard.edunih.gov The formation of these 3-keto metabolites is an irreversible step in the metabolic cascade. harvard.edu

Subsequent Modifications by 3αHSD and 3βHSD

The metabolic pathway continues with further modifications of 3-keto-5α-abiraterone and 3-keto-5β-abiraterone. researchgate.net These metabolites are reversibly converted to their 3α-hydroxy (3α-OH) and 3β-hydroxy (3β-OH) forms by 3α-hydroxysteroid dehydrogenase (3αHSD) and 3β-hydroxysteroid dehydrogenase (3βHSD) enzymes, respectively. researchgate.netharvard.edunih.gov

This results in a total of six downstream metabolites from D4A:

Three 5α-reduced metabolites: 3-keto-5α-abiraterone, 3α-OH-5α-abiraterone, and 3β-OH-5α-abiraterone. nih.govharvard.edu

Three 5β-reduced metabolites: 3-keto-5β-abiraterone, 3α-OH-5β-abiraterone, and 3β-OH-5β-abiraterone. nih.govharvard.edu

In vitro experiments with prostate cancer cell lines have demonstrated these interconversions. harvard.edu For instance, treatment with 5α-Abi results in the formation of 3α-OH-5α-Abi, and while the reverse reaction is possible, the reduction to 3α-OH-5α-Abi appears to be the preferred direction. harvard.edu All six of these metabolites have been detected in the serum of patients undergoing treatment with abiraterone acetate (B1210297). harvard.edu

Table of Key Enzymes and Metabolites in Abiraterone-d4 Biotransformation

EnzymeSubstrateProduct(s)Reaction Type
3β-Hydroxysteroid Dehydrogenase (3βHSD)AbirateroneΔ4-Abiraterone (D4A)Dehydrogenation/Isomerization
5α-Reductase (SRD5A)Δ4-Abiraterone (D4A)3-keto-5α-AbirateroneReduction (Irreversible)
5β-ReductaseΔ4-Abiraterone (D4A)3-keto-5β-AbirateroneReduction (Irreversible)
3α-Hydroxysteroid Dehydrogenase (3αHSD)3-keto-5α-Abiraterone3α-OH-5α-AbirateroneReduction (Reversible)
3β-Hydroxysteroid Dehydrogenase (3βHSD)3-keto-5α-Abiraterone3β-OH-5α-AbirateroneReduction (Reversible)
3α-Hydroxysteroid Dehydrogenase (3αHSD)3-keto-5β-Abiraterone3α-OH-5β-AbirateroneReduction (Reversible)
3β-Hydroxysteroid Dehydrogenase (3βHSD)3-keto-5β-Abiraterone3β-OH-5β-AbirateroneReduction (Reversible)

Identification and Characterization of Novel Metabolites of Abiraterone and D4-Abiraterone

Research into the biotransformation of abiraterone has led to the identification of several novel metabolites, some of which exhibit significant biological activity. The use of deuterated abiraterone, specifically this compound, has been instrumental in many of these studies, primarily serving as a stable internal standard for accurate quantification in complex biological matrices like human serum. nih.govnih.gov This allows for precise measurement of abiraterone and its various metabolic products.

A pivotal step in abiraterone's metabolism is its conversion to the more potent Δ4-abiraterone (D4A). nih.govascopubs.org This conversion is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). nih.govresearchgate.net D4A itself is not an end-product but a substrate for further metabolic changes. researchgate.net

Recent research has successfully identified and characterized a series of novel metabolites downstream of D4A. nih.gov These metabolites are formed through the action of 5α- and 5β-reductases, leading to two distinct pathways of metabolism. researchgate.net The 5α-reductase pathway yields metabolites such as 3-keto-5α-abiraterone, which has been found to act as an androgen receptor agonist, potentially promoting prostate cancer progression. researchgate.netaacrjournals.org Subsequent reduction of this metabolite results in 3α-OH-5α-abiraterone and 3β-OH-5α-abiraterone. core.ac.uk

Conversely, the 5β-reductase pathway generates 3-keto-5β-abiraterone, which is then metabolized to 3α-OH-5β-abiraterone and 3β-OH-5β-abiraterone. core.ac.uk The development of sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been crucial for the separation and detection of these structurally similar metabolites, including their diastereomers, without the need for a chiral column. nih.gov

In addition to these 5α- and 5β-reduced forms, other novel metabolites have been discovered in human serum. nih.gov These include 3α-OH-Abi and Δ5-Abi (D5A). nih.gov The proposed metabolic pathway suggests that abiraterone is first oxidized to D5A by 3β-hydroxysteroid dehydrogenase. nih.gov D5A is then rapidly and irreversibly converted to D4A by a ∆5-∆4 isomerase. nih.gov The low concentrations of D5A detected in serum are likely due to this rapid conversion. nih.gov The other metabolite, 3α-OH-Abi, is thought to be formed by the reduction of the remaining D5A by 3α-hydroxysteroid dehydrogenase. nih.gov

The identification of these novel metabolites provides a more comprehensive understanding of abiraterone's biotransformation and has implications for its clinical efficacy and potential resistance mechanisms.

Research Findings on Abiraterone Metabolites

Table 1: Key Metabolites of Abiraterone

PrecursorMetaboliteEnzyme(s) InvolvedReference
AbirateroneΔ4-abiraterone (D4A)3β-hydroxysteroid dehydrogenase (3βHSD) nih.govresearchgate.net
Δ4-abiraterone (D4A)3-keto-5α-abiraterone5α-reductase researchgate.netcore.ac.uk
3-keto-5α-abiraterone3α-OH-5α-abiraterone3α-hydroxysteroid dehydrogenase core.ac.uk
3-keto-5α-abiraterone3β-OH-5α-abirateroneNot specified core.ac.uk
Δ4-abiraterone (D4A)3-keto-5β-abiraterone5β-reductase core.ac.uk
3-keto-5β-abiraterone3α-OH-5β-abirateroneNot specified core.ac.uk
3-keto-5β-abiraterone3β-OH-5β-abirateroneNot specified core.ac.uk
AbirateroneΔ5-Abi (D5A)3β-hydroxysteroid dehydrogenase (3βHSD) nih.gov
Δ5-Abi (D5A)3α-OH-Abi3α-hydroxysteroid dehydrogenase nih.gov

Mechanistic Research on Abiraterone D4 and Its Biological Interactions

Enzymatic Inhibition Profile of D4-Abiraterone

D4-Abiraterone, also known as Δ4-abiraterone (D4A), is a major and active metabolite of abiraterone (B193195). medchemexpress.commedchemexpress.combiocompare.combioscience.co.ukfishersci.fi Research has demonstrated that D4A is not merely a byproduct but a potent inhibitor of several key enzymes involved in androgen synthesis. nih.govresearchgate.netnih.gov Its inhibitory actions extend beyond the primary target of abiraterone, CYP17A1, to include 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid 5α-reductase (SRD5A). medchemexpress.combioscience.co.ukfishersci.finih.govtargetmol.comadooq.com This multi-target inhibition profile suggests that the clinical activity of abiraterone may be partly attributable to its conversion to D4A. nih.govresearchgate.netnih.gov

Inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase)

The primary mechanism of abiraterone is the inhibition of CYP17A1, a crucial enzyme in androgen biosynthesis. medchemexpress.comglpbio.comscbt.comnih.govresearchgate.net Abiraterone-d4, as a labeled version of abiraterone, serves as an internal standard in studies quantifying abiraterone's potent and irreversible inhibition of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. medchemexpress.comglpbio.com The metabolite D4A also demonstrates potent inhibition of CYP17A1, comparable to that of abiraterone itself. researchgate.netnih.gov Structural studies suggest that despite modifications to the A-ring, D4A can still effectively bind to and inhibit CYP17A1. nih.gov This shared and potent inhibitory effect on CYP17A1 underscores the sustained anti-androgenic pressure exerted by both the parent drug and its active metabolite. medchemexpress.comeur.nlnih.gov

Inhibition of 3β-Hydroxysteroid Dehydrogenase (3βHSD)

D4-abiraterone (D4A) has been identified as a potent inhibitor of 3β-hydroxysteroid dehydrogenase (3βHSD). medchemexpress.combioscience.co.ukfishersci.finih.govtargetmol.comadooq.com This enzyme is responsible for converting Δ5-steroids to Δ4-steroids, a critical step in the synthesis of testosterone (B1683101). unito.it In fact, abiraterone itself is converted to D4A by 3βHSD. nih.govnih.govascopubs.orgresearchgate.net Studies have shown that D4A is approximately tenfold more potent than abiraterone in blocking the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577) (AD) by 3βHSD in prostate cancer cell lines. medchemexpress.com Specifically, D4A inhibits both human isoenzymes, 3βHSD1 and 3βHSD2, through a mixed inhibition kinetic model. nih.gov This inhibition of 3βHSD by D4A represents an additional mechanism by which the therapeutic administration of abiraterone disrupts androgen synthesis pathways. researchgate.netnih.gov

Inhibition of Steroid 5α-Reductase (SRD5A)

In addition to its effects on CYP17A1 and 3βHSD, D4-abiraterone (D4A) also functions as an inhibitor of steroid 5α-reductase (SRD5A). medchemexpress.combioscience.co.ukfishersci.finih.govtargetmol.comadooq.com This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), which is a key driver of prostate cancer progression. Research has shown that a 10 mM concentration of D4A can almost completely block the conversion of androstenedione (AD) to 5α-androstanedione and other 5α-reduced androgens. medchemexpress.combiocompare.com However, the conversion of D4A to its 5α-reduced metabolites, such as 3-keto-5α-abiraterone, leads to a loss of this SRD5A inhibitory activity. nih.gov This highlights the complex interplay between D4A and its own downstream metabolites in modulating androgen synthesis. researchgate.netharvard.edu

Androgen Receptor (AR) Antagonism and Agonism Studies of this compound Metabolites

The metabolites of abiraterone, particularly D4-abiraterone (D4A) and its subsequent products, exhibit significant and sometimes opposing activities at the androgen receptor (AR). nih.gov D4A itself is a potent competitive antagonist of the androgen receptor, with a binding affinity greater than that of abiraterone and comparable to the potent antagonist enzalutamide. medchemexpress.comnih.govresearchgate.netnih.govwikipedia.org This antagonistic activity is evident in its ability to suppress the expression of AR target genes like PSA, TMPRSS2, and FKBP5 in various prostate cancer cell lines. medchemexpress.comnih.gov

In stark contrast, the 5α-reduced metabolite of D4A, 3-keto-5α-abiraterone, acts as an AR agonist, promoting prostate cancer progression. wikipedia.orgaacrjournals.orgnih.govnih.gov This finding is significant as this agonistic metabolite can be present at higher concentrations than the antagonistic D4A in patients. nih.gov The conversion of the AR antagonist D4A to the AR agonist 3-keto-5α-abiraterone is mediated by SRD5A, suggesting a potential mechanism of resistance to abiraterone therapy. aacrjournals.orgnih.gov

Structure-Activity Relationship (SAR) Investigations and Computational Modeling

The structural similarities and differences between abiraterone, D4-abiraterone (D4A), and their metabolites are central to their distinct biological activities. The conversion of abiraterone, with its 3β-hydroxyl and Δ5-steroid structure, to the Δ4, 3-keto structure of D4A is a key transformation. nih.govnih.gov This change makes the A and B rings of D4A identical to testosterone, enabling its broader range of interactions with steroidogenic enzymes and the androgen receptor. nih.gov

Further metabolism of D4A into various 5α- and 5β-reduced forms leads to a spectrum of activities. nih.govnih.gov For instance, the 5α-reduction of D4A to 5α-abiraterone and 3α-OH-5α-abiraterone results in a significant loss of inhibitory activity against CYP17A1, 3βHSD, and SRD5A. nih.gov This demonstrates a clear structure-activity relationship where specific structural modifications dictate the inhibitory potential and receptor interactions of these compounds.

Molecular Docking Studies

Molecular docking studies have provided valuable insights into the binding mechanisms of abiraterone and its metabolite D4A with CYP17A1. These computational analyses have revealed differences in their binding modes. While abiraterone forms a critical hydrogen bond between its 3β-hydroxyl group and Asn202 in the enzyme's active site, D4A, lacking this hydroxyl group, establishes a different hydrogen bond between its 3-keto group and Arg239. researchgate.net This altered interaction in the binding site is thought to influence the inhibitory selectivity of D4A. researchgate.net Furthermore, the heterocyclic nature of both inhibitors contributes to significant van der Waals interactions with the CYP17A1 enzyme. researchgate.net These modeling studies underscore the importance of specific hydrogen bonding patterns for the proper positioning and inhibitory function of substrates and inhibitors within the CYP17A1 active site. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to elucidate the binding mechanism of this compound (also known as D4-abiraterone or D4A) to its target enzyme, cytochrome P450 17A1 (CYP17A1). These computational studies provide a dynamic perspective on the conformational changes and interactions that occur at the atomic level.

Research comparing the binding of D4-abiraterone with its parent compound, Abiraterone, to CYP17A1 has revealed significant differences in their interaction patterns. researchgate.netnih.gov MD simulations indicate that the absence of the 3β-hydroxyl group in D4-abiraterone leads to a different hydrogen bonding pattern within the enzyme's active site. researchgate.netnih.gov Specifically, the critical hydrogen bond formed between the 3β-hydroxyl group of Abiraterone and the amino acid residue Asn202 is absent in the D4-abiraterone-CYP17A1 complex. researchgate.netnih.gov Instead, the 3-keto group of D4-abiraterone forms a hydrogen bond with Arg239. researchgate.netnih.gov This altered interaction results in a notable increase in the distance between the nitrogen atom of the D4-abiraterone pyridine (B92270) ring and the heme iron of CYP17A1, measuring approximately 0.63 nm. researchgate.netnih.gov This increased distance is thought to reduce the selectivity of D4-abiraterone for the 17,20-lyase activity of the enzyme. researchgate.netnih.gov

Hydrogen Bonding Network Analysis and Van der Waals Interactions

Analysis of the hydrogen bonding network and van der Waals interactions from molecular dynamics simulations further clarifies the binding mode of D4-abiraterone to CYP17A1. The keto moiety of D4-abiraterone has been observed to form a significant number of hydrogen bonds with surrounding solvent molecules, more so than the hydroxyl group of Abiraterone. researchgate.netnih.gov This extensive interaction with the solvent is suggested to result in a weaker hydrogen bond network between D4-abiraterone and the enzyme itself compared to Abiraterone. researchgate.netnih.gov

Despite the weaker enzymatic hydrogen bond network, the heterocyclic nature of both D4-abiraterone and Abiraterone facilitates substantial van der Waals interactions with the hydrophobic residues within the CYP17A1 active site. researchgate.netresearchgate.net These residues include Alanine, Phenylalanine, Isoleucine, Leucine (B10760876), and Valine. researchgate.net However, the more stabilized position of Abiraterone within the binding site allows for a greater number of van der Waals interactions compared to D4-abiraterone. researchgate.netnih.gov These findings underscore the importance of the conserved hydrogen bond for achieving the optimal position of an inhibitor within the active site for effective interaction. researchgate.netnih.gov

Cellular and Molecular Responses to D4-Abiraterone in Preclinical Cell Models

Impact on Prostate-Specific Antigen (PSA) Expression in Cell Lines (e.g., LNCaP, LAPC4)

D4-abiraterone has demonstrated potent suppression of Prostate-Specific Antigen (PSA) expression in various prostate cancer cell lines. nih.govmedchemexpress.com In both LNCaP (which expresses a mutant androgen receptor) and LAPC4 (which expresses a wild-type androgen receptor) cell lines, D4-abiraterone effectively inhibits PSA expression induced by androgens like dihydrotestosterone (DHT) and dehydroepiandrosterone (DHEA). nih.gov Studies have shown that D4-abiraterone's ability to suppress DHT-induced PSA expression is comparable to that of the potent androgen receptor antagonist, enzalutamide. nih.gov

Cell LineAndrogen Receptor StatusTreatmentObservation
LNCaPMutant (T878A)D4-AbirateroneSuperior suppression of androgen-induced PSA expression compared to Abiraterone. nih.gov
LAPC4Wild-TypeD4-AbirateronePotent inhibition of androgen-induced PSA expression, comparable to enzalutamide. nih.gov
C4-2Not specifiedD4-AbirateroneClear suppression of PSA expression. medchemexpress.com

Effects on Androgen Receptor (AR) Target Gene Expression (e.g., TMPRSS2, FKBP5)

The inhibitory effects of D4-abiraterone extend to other key androgen receptor (AR) target genes, such as Transmembrane Protease, Serine 2 (TMPRSS2) and FK506-Binding Protein 5 (FKBP5). nih.govmedchemexpress.com In LNCaP, LAPC4, and C4-2 cell lines, D4-abiraterone has been shown to more effectively suppress the expression of TMPRSS2 and FKBP5 compared to Abiraterone when stimulated by various androgens. nih.govmedchemexpress.com This inhibition of AR target gene expression by D4-abiraterone occurs in a dose-dependent manner. nih.govmedchemexpress.com Furthermore, D4-abiraterone demonstrates a dose-dependent inhibition of AR chromatin occupancy at the regulatory regions of PSA, TMPRSS2, and FKBP5. nih.gov

Cell LineAR Target GenesTreatmentFinding
LNCaPTMPRSS2, FKBP5D4-Abiraterone (1µM)Greater suppression of DHT, DHEA, and R1881-induced gene expression compared to Abiraterone. nih.gov
LAPC4TMPRSS2, FKBP5D4-AbirateroneMarked suppression of AR target gene expression. nih.gov
C4-2TMPRSS2, FKBP5D4-AbirateroneClear suppression of AR target gene expression. medchemexpress.com

Cell Growth and Proliferation Studies in Vitro

In vitro studies have confirmed that D4-abiraterone's potent anti-androgenic activity translates to the inhibition of prostate cancer cell growth and proliferation. nih.gov In LNCaP cells, D4-abiraterone effectively inhibits cell growth stimulated by DHT. nih.gov The potency of D4-abiraterone in inhibiting DHT-stimulated cell growth has been found to be equivalent to that of enzalutamide, and both are more potent than Abiraterone in this regard. nih.gov The affinity of D4-abiraterone for the mutant androgen receptor in LNCaP cells (IC50 = 5.3 nM) and the wild-type androgen receptor in LAPC4 cells (IC50 = 7.9 nM) is significantly greater than that of Abiraterone (IC50 = 418 nM and >500 nM, respectively), which contributes to its enhanced anti-proliferative effects. medchemexpress.com

Cell LineProliferation StimulusTreatmentOutcome
LNCaPDHT (0.5 nM)D4-AbirateroneSignificant inhibition of cell growth over a 6-day period, comparable to enzalutamide. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research of Abiraterone D4

Absorption, Distribution, Metabolism, Excretion (ADME) Studies in Preclinical Animal Models (e.g., Mice, Rats)

Preclinical studies in animal models such as mice and rats have been crucial in characterizing the ADME profile of abiraterone (B193195), the active drug. Abiraterone is administered as the prodrug, abiraterone acetate (B1210297), to improve oral bioavailability. nih.gov Following oral administration, abiraterone acetate is rapidly and almost completely converted to abiraterone. nih.govdrugbank.com

Absorption: In fasted rats and mice, the time to reach maximum plasma concentration (Tmax) of abiraterone is approximately 2 hours. drugbank.comjnj.com However, absorption is characterized by substantial variability. nih.gov Studies in rats have shown that the oral absorption of abiraterone acetate is significantly enhanced by food. tga.gov.au

Distribution: Abiraterone is extensively distributed to tissues. fda.gov The apparent volume of distribution has been noted to be large, indicating significant movement into peripheral tissues. nih.gov

Metabolism: Abiraterone acetate is rapidly hydrolyzed to the active moiety, abiraterone. tga.gov.au Further metabolism of abiraterone occurs in the liver. bccancer.bc.ca

Excretion: Following administration of radiolabeled abiraterone acetate in preclinical models, the majority of the dose is recovered in the feces, with a smaller portion found in the urine. drugbank.com In one study, approximately 88% of a radioactive dose was recovered in feces (with the major components being unchanged abiraterone acetate and abiraterone) and about 5% was recovered in urine. drugbank.com The terminal half-life of abiraterone in plasma is approximately 12 hours in preclinical models. nih.gov

A study in adult male CD-1 mice reported the following pharmacokinetic parameters for abiraterone after a single oral dose of the acetate prodrug. mdpi.com

Pharmacokinetic Parameters of Abiraterone in Male CD-1 Mice mdpi.com
ParameterValue
Cmax (Maximum Plasma Concentration)271.4 ng/mL
Tmax (Time to Cmax)1.9 h
AUC0–24 (Area Under the Curve)3769.9 ng·h/mL

Comparative Pharmacokinetics of Abiraterone and D4-Abiraterone in Animal Models

There is a lack of preclinical studies directly comparing the pharmacokinetic profile of abiraterone with that of Abiraterone-d4 as a therapeutic agent. The established role of this compound in preclinical research is as a non-therapeutic internal standard for accurately quantifying abiraterone. medipol.edu.trnih.govcaymanchem.com This is a common application for deuterated compounds in drug development, where their distinct mass allows them to be differentiated from the non-labeled drug during analysis. medchemexpress.com

Preclinical pharmacokinetic studies instead focus on the variability of abiraterone itself. High inter-animal and intra-animal variability in abiraterone exposure has been consistently reported in rat models. nih.govacs.org One study investigating this variability in rats reported a wide range in the area under the curve (AUC) values even among groups receiving the identical formulation. nih.gov

Pharmacokinetic Variability of Abiraterone in Rats nih.gov
Study GroupGeometric Mean AUC (mg/mL·min·g)90% Confidence Interval
Parallel Groups (A-F Combined)24.3623.79–41.00
Intra-Individual Variability (IIV) Group26.2920.56–47.00

This inherent variability underscores the importance of precise quantification methods, for which this compound is essential. nih.govnih.gov

Tissue Distribution and Accumulation Studies in Preclinical Models (e.g., Xenograft Tissues)

Studies using prostate cancer xenograft models in mice have been instrumental in understanding the distribution and accumulation of abiraterone in target tumor tissues. nih.govaacrjournals.org These studies demonstrate that abiraterone treatment can significantly suppress intratumoral androgen levels, providing direct evidence that the drug reaches and acts within the tumor microenvironment. nih.govclinicaltrials.gov

In castration-resistant prostate cancer (CRPC) xenograft models, treatment with abiraterone led to a significant inhibition of tumor growth, which was correlated with the suppression of intratumoral androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.gov The establishment of patient-derived xenograft (PDX) models, which better represent human tumor heterogeneity, has further advanced this research. crownbio.comaacrjournals.orgamegroups.org Studies on these PDX models confirm that abiraterone effectively inhibits tumor progression in responsive models. aacrjournals.org For example, in the LuCaP 136CR PDX model, abiraterone treatment dramatically improved median survival from 6.8 to 21.8 weeks. aacrjournals.org

Quantification of abiraterone within these xenograft tissues relies on highly sensitive bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound would be used as an internal standard to ensure accuracy. nih.gov

Preclinical Pharmacodynamic Endpoints (e.g., Inhibition of Steroidogenesis in Xenografts, Organ Weight Changes)

The primary pharmacodynamic effect of abiraterone is the potent and selective inhibition of the CYP17 enzyme, which is critical for androgen biosynthesis in testicular, adrenal, and prostatic tumor tissues. fda.goveuropa.eu Preclinical studies in animal models have consistently demonstrated the pharmacodynamic consequences of this inhibition.

Inhibition of Steroidogenesis: In vivo studies show that abiraterone acetate administration effectively suppresses plasma testosterone levels in both mice and rats. fda.govcaymanchem.com This inhibition of androgen synthesis is the key mechanism behind its antitumor activity. nih.gov In xenograft models of CRPC, abiraterone treatment strongly suppressed tumor androgens, confirming its mechanism of action at the tumor site. nih.gov

Organ Weight Changes: A consistent finding in preclinical toxicology and pharmacology studies is the reduction in the weight of androgen-dependent organs. In mice, rats, and monkeys, administration of abiraterone acetate led to atrophy and weight reduction of the prostate, seminal vesicles, and testes. nih.govjnj.comfda.gov These effects are directly related to the antiandrogenic pharmacological activity of abiraterone. jnj.com A study in mice noted that abiraterone acetate reduced the weight of the ventral prostate, seminal vesicles, testis, and kidneys. caymanchem.com

Summary of Preclinical Pharmacodynamic Effects of Abiraterone
Animal ModelPharmacodynamic EndpointObserved EffectReference
Mice, RatsPlasma Testosterone LevelsSignificantly decreased fda.govcaymanchem.com
Mice, Rats, MonkeysWeight of Androgen-Dependent Organs (Prostate, Seminal Vesicles, Testes)Decreased/Atrophy nih.govjnj.comfda.gov
Mice (CRPC Xenografts)Intratumoral Androgen LevelsSignificantly suppressed nih.gov
Mice (CRPC Xenografts)Tumor GrowthInhibited nih.govresearchgate.net

Application of Isotope Labeling for Tracing and Quantification in Preclinical PK/PD Studies

The use of stable isotope labeling, specifically the replacement of hydrogen atoms with deuterium (B1214612) to create this compound, is a cornerstone of modern drug development and is extensively applied in preclinical PK/PD studies of abiraterone. medchemexpress.comcrownbio.com

This compound serves as an ideal internal standard in bioanalytical methods like LC-MS/MS. nih.govcaymanchem.com During sample preparation, a known quantity of this compound is added to biological samples (e.g., plasma, tissue homogenates). nih.govnih.gov Because the deuterated standard behaves identically to the non-labeled abiraterone during extraction and ionization, any sample loss or variation is mirrored in the standard. medipol.edu.tr

The mass spectrometer can distinguish between abiraterone (m/z 350.3) and this compound (m/z 354.3) due to the mass difference imparted by the four deuterium atoms. nih.govnih.govresearchgate.net By comparing the signal intensity ratio of the analyte to the internal standard, a highly accurate and precise quantification of the abiraterone concentration in the original sample can be achieved. nih.govresearchgate.net This technique is fundamental for generating reliable pharmacokinetic data, establishing dose-response relationships, and accurately assessing drug distribution in tissues, forming the quantitative foundation for the preclinical research described in the preceding sections. medipol.edu.trnih.gov

General Applications of Stable Isotope Labeled Abiraterone D4 in Biomedical Research

Isotopic Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within biological systems. mdpi.com This involves labeling specific atoms within molecules with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.com By tracking these labeled atoms, researchers can gain insights into metabolic processes such as nutrient utilization and biosynthesis. mdpi.com

Metabolic Flux Analysis (MFA) is a method that uses stable isotope-labeled tracers to quantitatively study metabolism. semanticscholar.org The core concept of MFA is that the pattern of isotope labeling in intracellular metabolites is determined by the rates of metabolic reactions, or fluxes. semanticscholar.org By measuring these labeling patterns, scientists can infer the fluxes within a metabolic network. semanticscholar.org

While the direct use of Abiraterone-d4 in metabolic flux analysis studies to trace the metabolic fate of Abiraterone (B193195) is a clear application, specific research detailing this is not widely published. However, the principles of isotopic tracing and MFA are well-established in cancer research. d-nb.info For instance, stable isotope tracing is used to understand how cancer cells rewire their metabolism to support rapid proliferation. d-nb.info Commonly used tracers like ¹³C-labeled glucose and glutamine help researchers track how these nutrients are used to build other molecules. mdpi.com This knowledge is crucial for identifying metabolic pathways that are activated in cancer. d-nb.info

In the context of Abiraterone, which targets androgen synthesis, understanding its metabolic fate is critical. researchgate.net Abiraterone is metabolized in the body into several other compounds. nih.gov Isotopic tracing with this compound would allow researchers to follow the transformation of Abiraterone, identifying and quantifying its various metabolites. This information is vital for a complete understanding of the drug's mechanism of action and potential pathways of resistance.

Quantitative Proteomics and Metabolomics Applications (General Principle for SIL Compounds)

Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling the precise measurement of proteins and metabolites in complex biological samples. silantes.commetwarebio.com The general principle involves using a stable isotope-labeled compound, which is chemically identical to its natural counterpart but has a different mass due to the presence of heavy isotopes. metwarebio.com This mass difference allows for its distinction and quantification using mass spectrometry (MS). silantes.com

One of the most common methods in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.com In SILAC, cells are grown in a medium containing either a "light" (natural) or a "heavy" (isotope-labeled) form of an essential amino acid. ckgas.com This results in the incorporation of the labeled amino acid into all newly synthesized proteins. ckgas.com When the "light" and "heavy" cell populations are mixed, the relative abundance of proteins can be determined by comparing the signal intensities of the corresponding light and heavy peptides in the mass spectrometer. nih.gov

Key Principles of Stable Isotope Labeling in Proteomics and Metabolomics:

PrincipleDescription
Chemical Equivalence Isotopes have the same electronic configuration and chemical reactivity. For example, a protein containing ¹³C-labeled leucine (B10760876) behaves identically to the unlabeled protein in biological processes. metwarebio.com
Physical Detectability Stable isotopes are detected based on their mass difference using mass spectrometry (MS) or by their effect on nuclear magnetic resonance (NMR) signals. metwarebio.com
Isotope Dilution This technique allows for the absolute quantification of a molecule. A known amount of a stable isotope-labeled internal standard is added to a sample. The ratio of the signal from the natural (endogenous) molecule to the labeled standard is then used to calculate the exact concentration of the endogenous molecule. metwarebio.com

In metabolomics, stable isotope-labeled compounds, like this compound, serve as ideal internal standards for accurate quantification. silantes.com When analyzing biological samples to measure the concentration of Abiraterone and its metabolites, a known amount of this compound is added at the beginning of the sample preparation process. nih.gov Because this compound is chemically identical to Abiraterone, it experiences the same extraction efficiency and ionization response in the mass spectrometer. nih.gov Any sample loss during preparation will affect both the labeled and unlabeled compounds equally, allowing for a highly accurate determination of the Abiraterone concentration by comparing the MS signal of the analyte to that of the internal standard. researchgate.net

Reference Standard Development for Analytical Research and Quality Control

This compound is crucial for the development and validation of analytical methods used in pharmaceutical research and quality control (QC). synzeal.comaxios-research.com It serves as an internal standard in sensitive and specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Abiraterone and its metabolites in biological matrices such as human serum or plasma. nih.govresearchgate.net

The development of robust analytical methods is essential for several reasons:

Pharmacokinetic Studies: To understand how a drug is absorbed, distributed, metabolized, and excreted by the body. ru.nl

Therapeutic Drug Monitoring (TDM): To ensure that a patient's drug levels are within a therapeutic range. researchgate.net

Quality Control: To ensure the purity and consistency of the drug product. synzeal.com

In a typical LC-MS/MS method for Abiraterone, this compound is used as the internal standard. nih.gov The method is validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA), to ensure its accuracy, precision, linearity, and stability. nih.gov

Example of a Validated LC-MS/MS Method Using this compound:

ParameterFinding
Analytes Abiraterone and its seven steroidal metabolites. nih.gov
Internal Standard This compound. nih.gov
Biological Matrix Human serum. nih.gov
Extraction Method Liquid-liquid extraction. nih.gov
Chromatography Reversed-phase liquid chromatography. nih.gov
Detection Tandem mass spectrometry (MS/MS) in positive ion mode. nih.gov
Linear Range 2–400 ng/mL for Abiraterone and 0.1–20 ng/mL for its metabolites. nih.gov

The use of this compound as an internal standard corrects for variability in sample preparation and instrument response, leading to a more robust and reliable analytical method. ru.nl

Utility in Drug Discovery and Development Research

The use of stable isotope-labeled compounds like this compound is integral to the drug discovery and development process. medchemexpress.com Deuteration, the replacement of hydrogen with its stable isotope deuterium, can potentially alter the pharmacokinetic and metabolic profiles of a drug. medchemexpress.com

In the case of Abiraterone, it is a prodrug that is rapidly converted to its active form, Abiraterone. ru.nl Abiraterone itself is further metabolized in the body to various other compounds, some of which may also have biological activity. researchgate.netnih.gov For example, one of its metabolites, Δ⁴-abiraterone (D4A), has been shown to have even greater anti-tumor activity than Abiraterone itself. researchgate.net

This compound is used in research to:

Elucidate Metabolic Pathways: By using this compound, researchers can trace the metabolic fate of Abiraterone and identify its various metabolites. nih.gov

Quantify Metabolites: As an internal standard, it allows for the accurate measurement of Abiraterone and its metabolites in preclinical and clinical studies. nih.govresearchgate.net

Investigate Drug-Drug Interactions: To study how co-administered drugs may affect the metabolism of Abiraterone.

Support Clinical Trials: To accurately measure drug concentrations in patients, which is crucial for establishing pharmacokinetic profiles and assessing the relationship between drug exposure and clinical outcomes. ru.nl

The discovery and development of Abiraterone was a significant achievement in the treatment of advanced prostate cancer. icr.ac.uk The continued study of its metabolism and activity, aided by tools like this compound, is essential for optimizing its use and developing next-generation therapies. researchgate.net

Future Research Directions and Unanswered Questions Regarding Abiraterone D4

Elucidation of Novel Metabolic Pathways and Metabolite Activity

The metabolism of Abiraterone (B193195) is complex, involving its conversion to the more active metabolite Δ4-abiraterone (D4A) by 3β-hydroxysteroid dehydrogenase (3βHSD). nih.govnih.govresearchgate.net D4A is then further metabolized into a series of 5α- and 5β-reduced species. nih.gov The introduction of deuterium (B1214612) in Abiraterone-d4 could alter this metabolic cascade.

Future research should focus on:

Identifying and Quantifying Novel Metabolites: A comprehensive metabolic profiling of this compound in preclinical models is necessary to identify if the deuterium substitution leads to the formation of new, previously unobserved metabolites. This could occur due to metabolic switching, where the strengthening of a carbon-deuterium bond at a typical site of metabolism redirects enzymatic activity to other parts of the molecule. taylorandfrancis.comnih.gov

Assessing the Pharmacological Activity of Deuterated Metabolites: The biological activity of any novel deuterated metabolites should be thoroughly investigated. This includes their ability to inhibit key enzymes in the androgen synthesis pathway, such as CYP17A1, 3βHSD, and SRD5A, as well as their potential to act as androgen receptor (AR) antagonists. nih.gov

Further Refinement of Analytical Methodologies for Complex Biological Matrices

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of Abiraterone and its metabolites, the increasing complexity of the metabolic profile, potentially expanded by deuterated variants, necessitates more advanced analytical techniques. nih.govnih.gov

Future directions in this area include:

Developing High-Resolution Mass Spectrometry (HRMS) Methods: HRMS can provide more detailed structural information on unknown metabolites, aiding in their identification. researchgate.net

Improving Chromatographic Separation: The development of novel chromatographic techniques, potentially including chiral columns, will be crucial for separating the complex mixture of steroidal diastereoisomers that may arise from this compound metabolism. nih.gov

Enhancing Sensitivity and Selectivity: The use of chemical isotope labeling (CIL) in conjunction with MS could improve the sensitivity and selectivity of detection for low-abundance metabolites in complex biological samples like plasma and tissue. chromatographyonline.com

Analytical Method Application for this compound Research Key Parameters
LC-MS/MS Quantification of this compound and its known and novel metabolites in biological samples. nih.govnih.govLinearity, accuracy, precision, selectivity, recovery, matrix effect, stability. nih.gov
High-Resolution Mass Spectrometry (HRMS) Identification and structural elucidation of novel deuterated metabolites. researchgate.netMass accuracy, resolution, fragmentation patterns.
Advanced Chromatography Separation of complex mixtures of deuterated and non-deuterated steroidal isomers. nih.govColumn chemistry (e.g., C18, chiral), mobile phase composition, gradient elution.
Chemical Isotope Labeling (CIL)-MS Enhanced detection and quantification of low-abundance metabolites. chromatographyonline.comIsotope-containing reagents, improved ionization efficiency.

Advanced Computational Modeling to Predict Interactions and Biotransformation

Computational tools are invaluable for predicting the metabolic fate of drug candidates and understanding drug-enzyme interactions at a molecular level. cam.ac.uknih.govresearchgate.net For this compound, advanced computational modeling can provide significant insights.

Key areas for future computational research include:

Predicting Sites of Metabolism (SoMs): In silico tools can predict the metabolically labile positions in this compound, helping to anticipate how deuteration might alter its metabolic profile compared to the non-deuterated parent compound. uib.noresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to compare the binding affinity and conformational changes of this compound and its metabolites with key enzymes like CYP17A1. nih.govresearchgate.netresearchgate.net This can help to explain any observed differences in inhibitory potency.

Quantum Mechanical (QM) Simulations: QM methods can be used to model the kinetic isotope effect of deuterium substitution on specific enzymatic reactions, providing a theoretical basis for experimentally observed changes in metabolic rates. uib.no

Exploration of Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Fate

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.orgresearchgate.net This effect is particularly relevant for reactions involving the cleavage of a carbon-hydrogen bond, which is a common step in drug metabolism by cytochrome P450 (CYP) enzymes. nih.govnih.gov

Future research should systematically investigate:

The Magnitude of the KIE: Determining the magnitude of the KIE for the key metabolic steps in Abiraterone's biotransformation will be crucial. A significant KIE (kH/kD > 2) would indicate that C-H bond cleavage is a rate-determining step and that deuteration could substantially slow down metabolism. portico.orgresearchgate.net

Potential for Metabolic Shunting: Researchers should investigate whether slowing down one metabolic pathway through deuteration leads to an increase in the activity of other metabolic pathways, a phenomenon known as metabolic shunting. nih.gov

Enzyme Role in Abiraterone Metabolism Potential Impact of Deuteration in this compound
3β-hydroxysteroid dehydrogenase (3βHSD) Converts Abiraterone to the more active D4A. nih.govresearchgate.netA KIE could potentially slow the formation of the active metabolite, altering the pharmacodynamic profile.
CYP17A1 Target enzyme inhibited by Abiraterone and its metabolites. nih.govnih.govDeuteration is unlikely to directly affect binding but could influence any metabolic degradation of the inhibitor itself.
5α- and 5β-reductases Metabolize D4A into downstream metabolites. nih.govA KIE at the sites of reduction could alter the balance of these downstream metabolites.
Cytochrome P450 (CYP) Enzymes Involved in oxidative metabolism of many drugs. nih.govnih.govA significant KIE could reduce the rate of oxidative metabolism of this compound, potentially increasing its half-life. informaticsjournals.co.innobracat-isotopes.com

Development of New Preclinical Models for this compound Research

To accurately study the metabolism and effects of this compound, robust and relevant preclinical models are essential. nih.govresearchgate.netbioagilytix.com

Future efforts should focus on:

Humanized Mouse Models: The use of chimeric mice with humanized livers can provide a more accurate prediction of human metabolism and drug-drug interactions. nih.gov

Patient-Derived Xenografts (PDXs): PDX models of castration-resistant prostate cancer can be used to evaluate the antitumor activity of this compound and its metabolites in a setting that more closely mimics human disease. aacrjournals.org

3D Liver Models: Advanced in vitro models, such as 3D liver spheroids and liver-on-a-chip systems, can be used for more reliable prediction of metabolic pathways and potential toxicity compared to traditional 2D cell cultures. nih.govmdpi.com

Q & A

Q. How is Abiraterone-d4 synthesized and characterized in preclinical research?

this compound is synthesized via deuterium substitution at specific positions of the parent compound, Abiraterone, using deuterated precursors (e.g., D₂O or deuterated reagents). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic purity (>98% deuterium enrichment). Analytical validation includes comparing retention times and fragmentation patterns with non-deuterated Abiraterone using high-performance liquid chromatography (HPLC) .

Q. What is the pharmacological rationale for deuterating Abiraterone?

Deuterium substitution aims to enhance metabolic stability by reducing first-pass metabolism via the deuterium kinetic isotope effect (DKIE). This prolongs the half-life and improves bioavailability, potentially lowering dosing frequency. The deuterated form retains the parent compound’s inhibitory activity against CYP17A1, targeting both 17α-hydroxylase (IC₅₀: 2.5 nM) and 17,20-lyase (IC₅₀: 15 nM) enzymes .

Q. Which in vitro assays are standard for evaluating CYP17A1 inhibition by this compound?

Key assays include:

  • Enzyme activity assays : Measure residual CYP17A1 activity in human microsomes using radiolabeled substrates (e.g., ¹⁴C-progesterone).
  • Cell-based models : Androgen-sensitive LNCaP or VCaP prostate cancer cells are used to assess androgen suppression via LC-MS quantification of downstream steroids (e.g., DHEA, testosterone).
  • Dose-response curves : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do deuteration sites influence the metabolic stability of this compound in vivo?

Metabolic stability is position-dependent. For example, deuteration at the C-16 position (a known metabolic hotspot) reduces oxidative degradation by cytochrome P450 enzymes. Preclinical studies in rodent models compare plasma half-life (t₁/₂) and area under the curve (AUC) of deuterated vs. non-deuterated analogs using LC-MS/MS. Synthetic strategies should prioritize deuterium placement at sites validated by metabolite profiling .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in protein binding, tissue distribution, or interspecies metabolic variations. Mitigation strategies include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate in vitro IC₅₀ values with in vivo exposure data to establish exposure-response relationships.
  • Comparative metabolite profiling : Use stable isotope tracing in plasma/tissue samples to identify inactive vs. active metabolites .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare dose groups in cell-based or animal studies (e.g., Tukey’s test for multiple comparisons).
  • Bootstrap resampling : Assess confidence intervals for parameters like AUC or t₁/₂ in small-sample preclinical trials .

Q. What experimental models are suitable for investigating resistance mechanisms to this compound?

  • CRISPR/Cas9-modified cell lines : Knock out CYP17A1 or androgen receptor (AR) variants to study compensatory pathways.
  • Patient-derived xenografts (PDX) : Mimic clinical resistance patterns in immunodeficient mice.
  • Long-term exposure assays : Treat cells with escalating this compound doses to simulate acquired resistance .

Q. How can multi-omics data enhance mechanistic studies of this compound?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map:

  • Steroidogenic pathway dysregulation : Quantify changes in cortisol, androstenedione, and other intermediates.
  • Off-target effects : Identify unintended kinase or nuclear receptor interactions via phosphoproteomics .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for weighing and solubilizing compounds (GHS H335: respiratory irritation risk).
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations .

Q. How does this compound compare to other deuterated CYP17A1 inhibitors in preclinical models?

Comparative studies should evaluate:

  • Metabolic stability : Half-life and clearance rates in liver microsomes across species.
  • Enzyme selectivity : Screen against related cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess off-target inhibition.
  • In vivo efficacy : Tumor volume reduction in xenograft models (e.g., SCID mice with 22Rv1 tumors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.